molecular formula C10H20N2O3 B3368414 (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 2101332-43-6

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3368414
CAS No.: 2101332-43-6
M. Wt: 216.28
InChI Key: IZVUMRPAZPCMTK-HTQZYQBOSA-N
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Description

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a tert-butyl ester group attached to a piperidine ring. Its stereochemistry is defined by the (3R,5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via oxidation reactions, while the amino group can be introduced through amination reactions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and appropriate bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of a carbonyl group will regenerate the hydroxy group.

Scientific Research Applications

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with a similar ester group.

    2-Pyrrolidone: Another cyclic compound with a lactam structure.

    Zwitterions: Compounds with both positive and negative charges, similar to the functional groups present in (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester.

Properties

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUMRPAZPCMTK-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

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